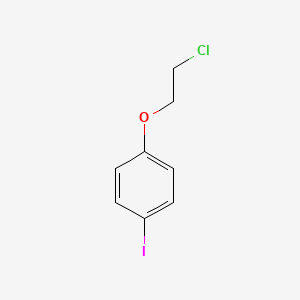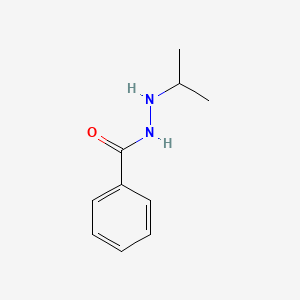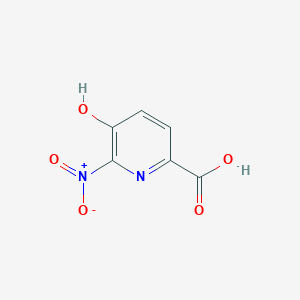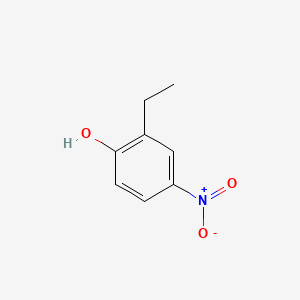
Benzene, 1,4-bis(phenylthio)-
Overview
Description
Benzene, 1,4-bis(phenylthio)- is an organic compound with the molecular formula C18H14S2. It is characterized by a benzene ring substituted with two phenylthio groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,4-bis(phenylthio)- can be synthesized through the reaction of 4-bromochlorobenzene with thiophenol. The reaction typically involves the use of a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(phenylthio)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, such as halogens or nitro groups, under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
Benzene, 1,4-bis(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as ruthenium.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(phenylthio)- primarily involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions, such as oxidation and hydrogenation, by facilitating the transfer of electrons and protons. The phenylthio groups play a crucial role in stabilizing the metal center and enhancing the compound’s reactivity .
Comparison with Similar Compounds
- Benzene, 1,2-bis(phenylthio)-
- Benzene, 1,4-bis(phenylethynyl)-
- 1,4-Dimethylbenzene
Comparison: Benzene, 1,4-bis(phenylthio)- is unique due to the presence of phenylthio groups at the 1 and 4 positions, which significantly influence its chemical reactivity and stability. Compared to Benzene, 1,2-bis(phenylthio)-, the 1,4-isomer exhibits different electronic and steric properties, leading to variations in its reactivity and applications. Similarly, Benzene, 1,4-bis(phenylethynyl)- has different substituents, resulting in distinct chemical behavior and applications .
Properties
IUPAC Name |
1,4-bis(phenylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBYOWIYAKVOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347824 | |
| Record name | Benzene, 1,4-bis(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-94-7 | |
| Record name | Benzene, 1,4-bis(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

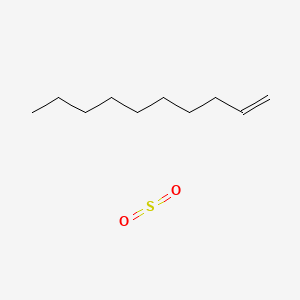
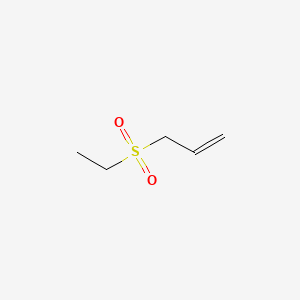
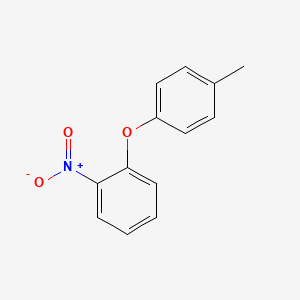


![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)


